molecular formula C17H16N2O4 B4737040 N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide

N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B4737040
M. Wt: 312.32 g/mol
InChI Key: FMROFOMJEKRQOF-ZHACJKMWSA-N
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Description

N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MNBA is a member of the acrylamide family of compounds and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to inhibit the activity of certain ion channels in the body, which could be useful in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have interesting biochemical and physiological effects. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli and Candida albicans. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has also been found to reduce inflammation in various animal models of inflammation. In addition, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have analgesic properties, which could be useful in the treatment of various types of pain.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in lab experiments. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is relatively easy to synthesize, and it is stable under normal laboratory conditions. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is also relatively inexpensive, making it accessible to researchers with limited budgets. However, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has some limitations for use in lab experiments. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide is also sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. One potential direction is the development of new antibiotics based on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new anti-inflammatory drugs based on N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide. N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Finally, N-(2-methoxybenzyl)-3-(2-nitrophenyl)acrylamide could be used as a starting material for the synthesis of new materials with interesting properties, such as fluorescent dyes or polymers.

properties

IUPAC Name

(E)-N-[(2-methoxyphenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-16-9-5-3-7-14(16)12-18-17(20)11-10-13-6-2-4-8-15(13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMROFOMJEKRQOF-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-methoxybenzyl)-3-(2-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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